molecular formula C6H12F2O B1661116 3,3-Difluoro-4-methylpentan-1-ol CAS No. 88128-47-6

3,3-Difluoro-4-methylpentan-1-ol

Cat. No. B1661116
CAS RN: 88128-47-6
M. Wt: 138.16
InChI Key: YAUQGYBECVHYOO-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-methylpentan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the synthesis of various organic compounds and has shown potential in various applications, including medicinal and biochemical research.

Scientific Research Applications

Catalysis and Chemical Synthesis

One notable application is in catalysis, where compounds like 3,3-Difluoro-4-methylpentan-1-ol could potentially participate in hydrodefluorination reactions. Such reactions are pivotal in transforming strong C(sp3)-F bonds found in fluorinated hydrocarbons into their non-fluorinated counterparts, offering a pathway to modify or degrade perfluorinated compounds that are environmentally persistent. For instance, the catalytic hydrodefluorination of C(sp3)-F bonds, facilitated by specific catalysts at room temperature, showcases the potential for similar fluoroalcohols to undergo transformations that could be beneficial in synthesizing environmentally benign chemicals or in pollutant degradation processes (Scott, Çelenligil-Çetin, & Ozerov, 2005).

Environmental Chemistry

In the realm of environmental science, the structural analogs of 3,3-Difluoro-4-methylpentan-1-ol serve as subjects in studying the atmospheric fate of fluorinated compounds. The photolysis of perfluorinated ketones, for example, reveals that such compounds possess negligible global warming potential due to their short atmospheric lifetimes. This insight is crucial for evaluating the environmental impact of fluorinated chemicals and for developing new compounds with minimal ecological footprints (Ren, Bernard, Daële, & Mellouki, 2019).

Biofuel Research

Furthermore, the synthesis of isomer compounds, closely related to 3,3-Difluoro-4-methylpentan-1-ol, within engineered microorganisms has been explored for biofuel applications. The research underscores the potential of such fluoroalcohols in contributing to the generation of renewable energy sources. Metabolic engineering strategies aimed at producing pentanol isomers demonstrate the compound's relevance in developing sustainable biofuels, highlighting a promising avenue for future energy solutions (Cann & Liao, 2009).

properties

IUPAC Name

3,3-difluoro-4-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2O/c1-5(2)6(7,8)3-4-9/h5,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUQGYBECVHYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70830316
Record name 3,3-Difluoro-4-methylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70830316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-4-methylpentan-1-ol

CAS RN

88128-47-6
Record name 3,3-Difluoro-4-methylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70830316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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